molecular formula C12H18O2 B14636660 Nojigiku acetate CAS No. 55627-02-6

Nojigiku acetate

Cat. No.: B14636660
CAS No.: 55627-02-6
M. Wt: 194.27 g/mol
InChI Key: GVZSSHYAFJPRJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nojigiku acetate can be synthesized from Nojigiku alcohol, which is also isolated from the essential oil of Chrysanthemum japonense. The synthesis involves the acetylation of Nojigiku alcohol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound involves the extraction of essential oil from Chrysanthemum japonense, followed by the isolation of Nojigiku alcohol. The isolated alcohol is then acetylated using standard industrial acetylation processes, which may involve the use of acetic anhydride and a suitable catalyst under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Nojigiku acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: The acetate group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Nojigiku acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Properties

CAS No.

55627-02-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(5,5-dimethyl-6-methylidene-2-bicyclo[2.2.1]heptanyl) acetate

InChI

InChI=1S/C12H18O2/c1-7-10-5-9(12(7,3)4)6-11(10)14-8(2)13/h9-11H,1,5-6H2,2-4H3

InChI Key

GVZSSHYAFJPRJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC1C(=C)C2(C)C

Origin of Product

United States

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